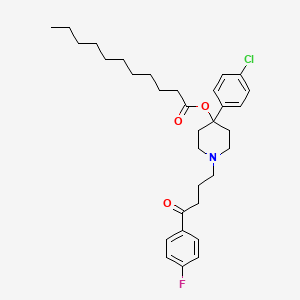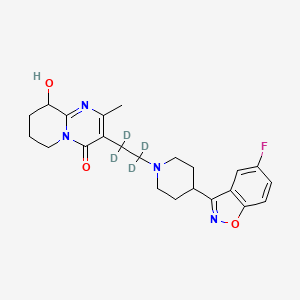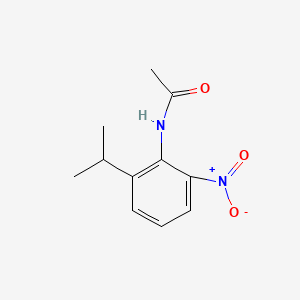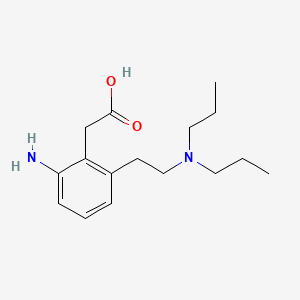![molecular formula C13H13NO5 B584467 (4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione-d5 CAS No. 1346617-23-9](/img/no-structure.png)
(4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione” is a key intermediate in the synthesis of Irinotecan and Camptothecin analogs . It is also a key intermediate for the synthesis of a series of (20S)-camptothecin analogues .
Synthesis Analysis
This compound is commercially available and can be synthesized from citrazinic acid in four steps .Molecular Structure Analysis
The molecular formula of this compound is C13H13NO5 . It has an average mass of 263.246 Da and a monoisotopic mass of 263.079376 Da .Chemical Reactions Analysis
The compound is used as a key intermediate in the synthesis of Irinotecan and Camptothecin analogs .Physical And Chemical Properties Analysis
The compound has a density of 1.5±0.1 g/cm3, a boiling point of 666.6±55.0 °C at 760 mmHg, and a flash point of 357.0±31.5 °C . It has 6 H bond acceptors, 1 H bond donor, and 1 freely rotating bond . The compound has a polar surface area of 84 Å2 and a molar volume of 174.9±5.0 cm3 .Aplicaciones Científicas De Investigación
Cancer Research
This compound is categorized under additional cancer bioactive molecules . It could be used in the study of various types of cancers and their treatment methods.
Stable Isotope Labeling
The compound is a stable isotope-labeled compound . Stable isotope labeling allows researchers to study metabolic pathways in vivo in a safe manner .
Environmental Studies
Stable isotope-labeled compounds are used as environmental pollutant standards for the detection of air, water, soil, sediment, and food . This compound could be used in environmental studies to track the presence and movement of pollutants.
Clinical Diagnostics
In addition to treating various diseases, isotopes are used for imaging, diagnosis, and newborn screening . This compound could be used in clinical diagnostics to help detect and diagnose diseases.
Organic Chemistry
Small molecule compounds labeled with stable isotopes can be used as chemical references for chemical identification, qualitative, quantitative, detection, etc . Various types of NMR solvents can be used to study the structure, reaction mechanism, and reaction kinetics of compounds .
Synthesis of Irinotecan and Camptothecin Analogs
“(4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione-d5” is a key intermediate in the synthesis of Irinotecan and Camptothecin analogs . These are important drugs used in the treatment of cancer.
Mecanismo De Acción
Safety and Hazards
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for (4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione-d5 involves the condensation of a substituted pyrrole with a substituted indole followed by cyclization and oxidation steps to form the final compound.", "Starting Materials": [ "4-Ethyl-2,3-dihydro-1H-pyrrole-d5", "2,3-Dimethyl-1H-indole-d5", "Acetic anhydride", "P-Toluenesulfonic acid", "Sodium bicarbonate", "Hydrogen peroxide", "Sodium hydroxide", "Methanol", "Ethanol", "Dichloromethane" ], "Reaction": [ "Step 1: Condensation of 4-Ethyl-2,3-dihydro-1H-pyrrole-d5 with 2,3-Dimethyl-1H-indole-d5 in the presence of acetic anhydride and p-toluenesulfonic acid to form the intermediate 4-Ethyl-7,8-dihydro-1H-pyrano[3,4-f]indolizine-d5.", "Step 2: Cyclization of the intermediate in the presence of sodium bicarbonate and methanol to form the intermediate (4S)-4-Ethyl-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6-dione-d5.", "Step 3: Oxidation of the intermediate with hydrogen peroxide in the presence of sodium hydroxide to form the final compound (4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione-d5.", "Step 4: Purification of the final compound using ethanol and dichloromethane to obtain the pure product." ] } | |
Número CAS |
1346617-23-9 |
Nombre del producto |
(4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione-d5 |
Fórmula molecular |
C13H13NO5 |
Peso molecular |
268.28 |
Nombre IUPAC |
(4S)-4-hydroxy-4-(1,1,2,2,2-pentadeuterioethyl)-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10-trione |
InChI |
InChI=1S/C13H13NO5/c1-2-13(18)8-5-9-10(15)3-4-14(9)11(16)7(8)6-19-12(13)17/h5,18H,2-4,6H2,1H3/t13-/m0/s1/i1D3,2D2 |
Clave InChI |
IGKWOGMVAOYVSJ-LZEHPYLUSA-N |
SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CCC(=O)C3=C2)O |
Sinónimos |
(S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione-d5; (4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione-d5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![(2S,3R)-5-[Tert-butyl(dimethyl)silyl]-2-methyl-1-phenylmethoxypentane-2,3-diol](/img/structure/B584405.png)
![Tert-butyl-dimethyl-[(Z)-3-methyl-4-phenylmethoxybut-2-enoxy]silane](/img/structure/B584406.png)